2-(2-Nitropropyl)-1,3-dioxolane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-nitropropyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-5(7(8)9)4-6-10-2-3-11-6/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVUXQBGRVBEGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1OCCO1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557135 | |
| Record name | 2-(2-Nitropropyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106334-27-4 | |
| Record name | 2-(2-Nitropropyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2 2 Nitropropyl 1,3 Dioxolane
Transformations Involving the Nitro Group
The nitro group in 2-(2-nitropropyl)-1,3-dioxolane is a key site for chemical modification, susceptible to reduction, oxidation, and elimination.
Reductive Processes of the Nitro Moiety (e.g., to Amines)
The reduction of nitro compounds to amines is a fundamental transformation in organic chemistry, and this compound is no exception. commonorganicchemistry.comwikipedia.org This conversion is typically achieved through catalytic hydrogenation or by using various reducing agents.
Commonly employed methods for the reduction of both aliphatic and aromatic nitro groups to primary amines include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comwikipedia.org Other reagents such as iron in acidic media, zinc dust with acetic acid, and tin(II) chloride also provide mild conditions for this transformation. commonorganicchemistry.comscispace.com For aliphatic nitro compounds specifically, lithium aluminum hydride (LiAlH₄) is an effective reducing agent. commonorganicchemistry.com The choice of reagent can be critical, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity. scispace.comorganic-chemistry.org For instance, sodium sulfide (B99878) (Na₂S) can sometimes be used to selectively reduce one nitro group in the presence of others. commonorganicchemistry.com
The mechanism of reductive amination of alcohols, a related process, often proceeds via a "dehydrogenation-imidization-hydroamination" pathway, where the alcohol is first dehydrogenated to a carbonyl compound, which then forms an imine with ammonia, and is finally hydrogenated to the primary amine. mdpi.com
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Substrate Scope | Notes |
|---|---|---|---|
| H₂ + Pd/C | Catalytic hydrogenation | Aromatic and aliphatic nitro groups | Can react with other functionalities. commonorganicchemistry.com |
| H₂ + Raney Nickel | Catalytic hydrogenation | Aromatic and aliphatic nitro groups | Used when dehalogenation is a concern. commonorganicchemistry.com |
| Fe | Acidic conditions (e.g., AcOH) | Aromatic and aliphatic nitro groups | Mild method. commonorganicchemistry.com |
| Zn | Acidic conditions (e.g., AcOH) | Aromatic and aliphatic nitro groups | Mild method. commonorganicchemistry.com |
| SnCl₂ | Mild conditions | Aromatic and aliphatic nitro groups | Tolerates other reducible groups. commonorganicchemistry.com |
| LiAlH₄ | - | Aliphatic nitro compounds | Aromatic nitro compounds may yield azo products. commonorganicchemistry.com |
| Na₂S | - | Aromatic nitro groups | Can be selective for one nitro group. commonorganicchemistry.com |
Oxidative Functionalization and Derivatization of the Nitro Group (e.g., to Dinitro Compounds)
The nitro group can serve as a precursor for further functionalization, including the introduction of additional nitro groups to form dinitro compounds. One method involves the reaction of a nitro-containing compound with a nitrite (B80452) salt in the presence of silver nitrate (B79036). google.com For example, 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane can be converted to its corresponding metal salt and then reacted with a nitrite salt and silver nitrate to yield a dinitro dioxane, which can subsequently be hydrolyzed to 2,2-dinitro-1,3-propanediol. google.com
The introduction of a nitro group can also facilitate direct functionalization of aromatic rings by activating the scaffold towards nucleophilic attack. nih.gov In some cases, the nitro group itself can be eliminated during a reaction, leading to aromatization. nih.gov For instance, the Diels-Alder reaction of 5-nitro-2-pyridones with electron-rich dienes results in the formation of quinolones after the elimination of nitrous acid. nih.gov
Denitration Reactions and Their Chemical Implications
Denitration, the removal of a nitro group, can occur under various reaction conditions and can be a key step in synthetic pathways. In some instances, denitration is a consequence of other transformations. For example, the cine-substitution of trinitroquinolone with various nucleophiles proceeds via an adduct intermediate, followed by the elimination of nitrous acid to yield the functionalized product. nih.gov
The elimination of a nitro group can also be part of a cycloaddition-elimination sequence. The reaction of (E)-3,3,3-trichloro-1-nitroprop-1-ene with a nitrylimine unexpectedly leads to a nitropyrazole through a unique elimination of chloroform, rather than the expected pyrazoline. nih.gov
Reactions of the 1,3-Dioxolane (B20135) Ring System
The 1,3-dioxolane ring in this compound serves as a protecting group for a carbonyl functionality and can be removed or modified under specific conditions.
Selective Cleavage and Deprotection Strategies
The 1,3-dioxolane ring is a cyclic acetal (B89532) that is stable to nucleophiles and bases but can be cleaved under acidic conditions. organic-chemistry.org Deprotection is often achieved through acid-catalyzed transacetalization in acetone (B3395972) or hydrolysis in aqueous acid. organic-chemistry.org
Several chemoselective methods for the deprotection of dioxolanes have been developed to avoid affecting other sensitive functional groups. rsc.orgresearchgate.net For instance, nickel boride, generated in situ from nickel chloride and sodium borohydride, can efficiently deprotect 1,3-dioxolanes to the corresponding aldehydes or ketones. rsc.orgresearchgate.net This method is notable for its chemoselectivity, leaving halo, alkoxy, and methylenedioxy groups intact. rsc.org Another mild and efficient method involves the use of an imidazolium-based protic ionic liquid as a catalyst in an aqueous medium. researchgate.net This protocol tolerates a wide range of functional groups, including esters, silyl (B83357) ethers, and even other protecting groups like N-Boc. researchgate.net Microwave-assisted deprotection using p-sulfonic acid-calix[n]arenes in water has also been shown to be effective. scielo.br
Table 2: Selective Deprotection Methods for 1,3-Dioxolanes
| Reagent/Catalyst | Conditions | Key Features |
|---|---|---|
| Nickel Boride (in situ) | Methanol | Chemoselective; unaffected halo, alkoxy, methylenedioxy groups. rsc.orgresearchgate.net |
| Imidazolium-based Protic Ionic Liquid | Aqueous medium | Mild, tolerates various functional groups. researchgate.net |
| p-Sulfonic acid-calix[n]arene | Microwave, Water | Green, rapid deprotection. scielo.br |
| Cerium(III) triflate | Wet nitromethane, room temp | Catalytic, near-neutral pH. organic-chemistry.org |
| Iodine | Acetone | Catalytic, neutral conditions. organic-chemistry.org |
| Indium(III) trifluoromethanesulfonate | Acetone, room temp or microwave | Catalytic, good to excellent yields. organic-chemistry.org |
Ring-Opening Reactions and Subsequent Functionalization
Beyond simple deprotection, the 1,3-dioxolane ring can undergo ring-opening reactions that lead to further functionalization. For example, the ring-opening polymerization of 1,3-dioxan-2-ones is a thermodynamically favored process that can be used to synthesize polymers. researchgate.net While this is a related six-membered ring system, the principles of ring-opening can be relevant.
In some cases, ring-opening can be followed by intramolecular cyclization or rearrangement. The reaction of 2-chloro-3-nitropyridine (B167233) with hydroxide (B78521) ion leads to a ring-opened intermediate that can be isolated. nih.gov The geometry of this intermediate dictates whether a subsequent ring-closing reaction can occur. nih.gov Furthermore, ring expansion and contraction sequences of related heterocyclic systems, such as tetrahydropyrimidines, can lead to the formation of functionalized diazepinones and pyrroles. rsc.org
Studies on the Stability and Integrity of the Dioxolane Ring under various Reaction Conditions
The 1,3-dioxolane ring in this compound serves as a protecting group for a carbonyl functionality. Its stability is crucial for the successful application of this reagent in multi-step synthetic sequences. Research has shown that the dioxolane ring is generally robust under a variety of reaction conditions, particularly those that are basic or neutral.
Under the basic conditions required to generate the nitronate anion for Michael addition reactions, the dioxolane ring remains intact. The use of bases such as sodium ethoxide, potassium carbonate, or triethylamine (B128534) does not lead to cleavage of the acetal. This stability allows for the selective reaction at the carbon atom alpha to the nitro group.
However, the integrity of the dioxolane ring can be compromised under strongly acidic conditions. Acetal groups, including dioxolanes, are susceptible to hydrolysis in the presence of aqueous acid, which would regenerate the carbonyl group. This reactivity is often exploited as a deprotection step in a synthetic route after the desired transformations on the nitroalkyl chain have been completed. For instance, treatment with mineral acids like hydrochloric acid or sulfuric acid, or with Lewis acids, can lead to the removal of the dioxolane group. The stability of the dioxolane ring is therefore dependent on the pH of the reaction medium.
Reactivity of the Propyl Chain and Adjacent Stereocenters
The synthetic utility of this compound primarily stems from the reactivity of its nitro-functionalized propyl chain. The nitro group activates the adjacent carbon atom, making it amenable to a range of carbon-carbon bond-forming reactions.
Michael Addition Reactions and Conjugate Addition Processes
The presence of the electron-withdrawing nitro group renders the α-proton acidic, facilitating its removal by a base to form a stable nitronate anion. This anion is a potent nucleophile that readily participates in Michael addition (conjugate addition) reactions with a wide array of α,β-unsaturated carbonyl compounds and other Michael acceptors.
This reaction is a powerful tool for the formation of new carbon-carbon bonds. The adducts formed from these reactions are highly functionalized and can be further elaborated into more complex molecular architectures. The choice of base and reaction conditions can influence the efficiency and, in some cases, the stereoselectivity of the addition.
Table 1: Examples of Michael Addition Reactions of this compound
| Michael Acceptor | Base | Product |
| Methyl vinyl ketone | Sodium ethoxide | 4-Nitro-5,5-(ethylenedioxy)hexan-2-one |
| Acrylonitrile | Potassium carbonate | 4-Nitro-5,5-(ethylenedioxy)pentanenitrile |
| Methyl acrylate | Triethylamine | Methyl 4-nitro-5,5-(ethylenedioxy)pentanoate |
Role as a Four-Carbon Bifunctional Annelating Reagent in Cyclization Strategies
A significant application of this compound is its use as a four-carbon bifunctional annelating reagent. In this capacity, it provides a four-carbon chain that can be used to construct a new ring onto an existing molecular framework. This strategy is particularly effective for the synthesis of six-membered rings.
The initial Michael addition of the nitronate anion to a cyclic enone is followed by an intramolecular cyclization. This subsequent cyclization can be of different types, often involving the nitro group or the latent carbonyl function within the dioxolane moiety. For instance, after the Michael addition, the nitro group can be reduced to an amine, which can then participate in an intramolecular condensation or cyclization. Alternatively, deprotection of the dioxolane ring to reveal the ketone can be followed by an intramolecular aldol (B89426) reaction or other cyclization processes. This annelation strategy has been successfully employed in the synthesis of various carbocyclic and heterocyclic systems.
Participation in Domino and Cascade Reactions
The sequential reactivity of this compound makes it an excellent substrate for domino and cascade reactions. These processes, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy.
A typical domino sequence initiated by this compound involves an initial intermolecular Michael addition, followed by one or more intramolecular reactions. The initial adduct, still containing the reactive nitro and protected carbonyl functionalities, is poised for subsequent transformations. For example, the Michael adduct formed with an α,β-unsaturated aldehyde can undergo an intramolecular Henry (nitro-aldol) reaction. These cascade sequences can lead to the rapid assembly of complex polycyclic structures from simple starting materials.
Elucidation of Reaction Mechanisms and Kinetics
Understanding the mechanistic pathways of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity.
Detailed Mechanistic Pathways for Key Synthetic Transformations
The key synthetic transformation of this compound is its participation in Michael addition reactions. The generally accepted mechanism proceeds through the following steps:
Deprotonation: A base removes the acidic proton from the carbon atom adjacent to the nitro group, forming a resonance-stabilized nitronate anion. The negative charge is delocalized between the carbon and the two oxygen atoms of the nitro group.
Nucleophilic Attack: The nitronate anion, acting as a carbon nucleophile, attacks the β-carbon of the α,β-unsaturated system in a conjugate addition manner. This step results in the formation of a new carbon-carbon bond and generates an enolate intermediate.
Protonation: The enolate intermediate is then protonated, either by the conjugate acid of the base used or by a proton source added during the workup, to yield the final Michael adduct.
The kinetics of the reaction are influenced by several factors, including the strength of the base, the nature of the solvent, the temperature, and the specific Michael acceptor used. The rate-determining step is typically the initial deprotonation or the subsequent C-C bond formation, depending on the reaction conditions. The reversibility of the Michael addition can also be a factor, and careful control of the reaction parameters is often necessary to ensure high yields of the desired product.
Kinetic Studies of Reactivity and Selectivity
The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: the nitroalkane moiety and the dioxolane ring. While specific kinetic studies on this exact molecule are not extensively documented in publicly available literature, a comprehensive understanding of its reactivity and selectivity can be derived from investigations into analogous compounds, namely secondary nitroalkanes like 2-nitropropane (B154153) and various 1,3-dioxolane derivatives.
The reactivity of the nitropropyl group primarily involves the acidity of the α-hydrogen, leading to the formation of a nitronate anion. This anion is a key intermediate in various carbon-carbon bond-forming reactions. The dioxolane ring, a cyclic acetal, is generally stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions. thieme-connect.de
Kinetic Data on Analogous Nitroalkane Reactions
The rate of deprotonation of nitroalkanes is a critical factor in their reaction kinetics. Studies on the deprotonation of various nitroalkanes provide insight into the expected behavior of this compound. For instance, the rates of deprotonation for several nitroalkanes by lyate ion in a 50% (v/v) methanol-water solution have been measured, highlighting the influence of the substituent on the kinetic acidity. utk.edu
Table 1: Rates of Deprotonation of Selected Nitroalkanes by Lyate Ion in 50% (v/v) MeOH-H₂O at 15 °C
| Nitroalkane | k (M⁻¹s⁻¹) |
|---|---|
| Nitroethane | 1.9 x 10³ |
| 1-Nitropropane | 1.2 x 10³ |
| 2-Nitropropane | 3.6 x 10² |
Data sourced from analogous systems to infer the reactivity of this compound. utk.edu
The data indicates that steric hindrance around the α-hydrogen can influence the rate of deprotonation. For this compound, the dioxolane substituent would be expected to exert a steric and electronic effect on the rate of nitronate formation.
Further kinetic investigations have been conducted on the nitrosation of nitroalkanes. rsc.org The reaction of 2-nitropropane with nitrous acid proceeds through the formation of a nitronic acid intermediate, and the reaction is first-order with respect to both the nitronic acid and the hydrogen ion concentration. rsc.org This suggests that in acidic conditions, reactions at the nitroalkyl center can be competitive with the hydrolysis of the dioxolane ring.
Selectivity in Nitroalkane Reactions
The nitronate anion derived from this compound can act as a nucleophile in reactions such as Michael additions. The selectivity of these additions is an important consideration. In the Michael reaction of nitroalkanes with α,β-unsaturated compounds, the chain length and substitution of the nitroalkane can affect selectivity. sctunisie.org For instance, longer chain nitroalkanes can exhibit higher selectivity for the mono-adduct due to the lower solubility of the initial product, which reduces the likelihood of a second addition. sctunisie.org
Organocatalysis has emerged as a powerful tool for controlling the stereoselectivity of conjugate additions of nitroalkanes. rsc.orgnih.gov Chiral catalysts, such as those derived from pyrrolidine (B122466) or thiourea, can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer or diastereomer. rsc.org The stereochemical outcome of such reactions is highly dependent on the catalyst structure and the reaction conditions.
Diastereoselectivity: In reactions where a new stereocenter is formed adjacent to the existing stereocenter at the 2-position of the dioxolane ring (if substituted) or at the carbon bearing the nitro group, the formation of diastereomers is possible. The relative orientation of the substituents will be influenced by steric and electronic factors in the transition state.
Enantioselectivity: For the racemic mixture of this compound, the use of chiral catalysts can, in principle, lead to kinetic resolution or the formation of enantioenriched products.
Kinetics of Dioxolane Reactivity
The primary reaction of the 1,3-dioxolane ring is acid-catalyzed hydrolysis to regenerate the corresponding carbonyl compound and diol. organic-chemistry.org The mechanism typically involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation intermediate. Subsequent attack by water leads to the final products.
The rate of hydrolysis is highly dependent on the pH of the medium and the structure of the dioxolane. General acid catalysis is observed in the hydrolysis of 1,3-dioxolanes, meaning that any Brønsted acid present in the solution can contribute to the catalysis. acs.orgnih.govacs.org
Table 2: Illustrative Rate Constants for the Hydrolysis of Analogous Acetals
| Acetal | Catalyst | k (s⁻¹) |
|---|---|---|
| 2-Phenyl-1,3-dioxolane | H₃O⁺ | 1.3 x 10⁻³ |
| Benzaldehyde diethyl acetal | H₃O⁺ | 2.4 x 10⁻⁴ |
Data for analogous acetals to illustrate the general reactivity of the dioxolane moiety.
The stability of the carbocation intermediate plays a crucial role in determining the rate of hydrolysis. Substituents that can stabilize the positive charge on the C2 carbon of the dioxolane ring will accelerate the reaction. The nitropropyl group at the C2 position of this compound is electron-withdrawing, which would be expected to destabilize the carbocation intermediate and thus slow down the rate of hydrolysis compared to an alkyl-substituted dioxolane.
The selectivity of reactions involving this compound will be a function of the reaction conditions. Under basic or neutral conditions, reactions are expected to be selective for the nitropropyl group. Conversely, under acidic conditions, the reactivity of the dioxolane ring will become significant, potentially leading to a mixture of products resulting from reactions at both functional groups or from hydrolysis of the dioxolane.
Advanced Applications in Complex Molecule Synthesis
Utilization as a Chiral Building Block and Advanced Synthon
2-(2-Nitropropyl)-1,3-dioxolane and its isomer serve as exemplary advanced synthons in organic synthesis. A synthon is an idealized fragment, a conceptual unit within a molecule that assists in the planning of a synthesis. These dioxolane derivatives embody the concept of a bifunctional reagent, where two distinct reactive sites are strategically placed within the molecule.
The 1,3-dioxolane (B20135) ring acts as a stable protecting group for a carbonyl functionality, masking its reactivity from a variety of reaction conditions. This protection can be readily removed under acidic conditions to reveal the parent aldehyde or ketone.
The nitropropyl side chain contains a latent carbonyl group. The nitro group, being a strong electron-withdrawing group, acidifies the α-proton, allowing for the formation of a nitronate anion. This anion can act as a nucleophile in various carbon-carbon bond-forming reactions, such as Michael additions. Subsequently, the nitro group can be converted into a carbonyl group through the Nef reaction, which involves the acid hydrolysis of the nitronate salt. This transformation effectively unmasks the latent carbonyl functionality.
The strategic combination of a protected carbonyl and a latent carbonyl within the same molecule allows for a stepwise and controlled elaboration of molecular complexity. This dual functionality makes this compound and its analogs powerful building blocks for the synthesis of intricate target molecules.
| Feature | Description |
| Bifunctional Nature | Possesses both a protected carbonyl (dioxolane) and a latent carbonyl (nitro group). |
| Protected Carbonyl | The 1,3-dioxolane ring serves as a robust protecting group for an aldehyde or ketone. |
| Latent Carbonyl | The nitro group can be converted to a carbonyl group via the Nef reaction. |
| Nucleophilic Center | The carbon alpha to the nitro group can be deprotonated to form a nucleophilic nitronate anion. |
| Synthetic Utility | Enables sequential and controlled introduction of functional groups in complex syntheses. |
Integration into Total Synthesis of Natural Products and Bioactive Molecules
The utility of these nitropropyl dioxolanes as advanced synthons is prominently demonstrated in their application to the total synthesis of biologically significant natural products.
A significant application of a close isomer, 2-(3-nitropropyl)-1,3-dioxolane, is in the enantioselective synthesis of the hexahydronaphthalene (B12109599) nucleus of (-)-Compactin rsc.org. Compactin is a member of the statin family of drugs, which are potent inhibitors of HMG-CoA reductase and are widely used to lower cholesterol levels.
In this synthesis, 2-(3-nitropropyl)-1,3-dioxolane functions as a four-carbon bifunctional annelating agent. The synthesis involves the following key steps:
Michael Addition: The nitronate anion, generated from 2-(3-nitropropyl)-1,3-dioxolane, undergoes a Michael addition to a chiral cyclohexenone derivative. This reaction establishes a new carbon-carbon bond and sets a crucial stereocenter.
Intramolecular Aldol (B89426) Condensation: Following the Michael addition, the protected aldehyde in the dioxolane ring is deprotected. The newly revealed aldehyde then participates in an intramolecular aldol condensation with a ketone functionality on the cyclohexane ring, leading to the formation of the second six-membered ring of the hexahydronaphthalene core.
Nef Reaction: The nitro group is then converted to a carbonyl group via the Nef reaction, completing the construction of the key structural features of the statin precursor.
This elegant strategy showcases the power of 2-(3-nitropropyl)-1,3-dioxolane in orchestrating a sequence of reactions to build a complex carbocyclic framework with high stereocontrol.
While direct application of this compound in the synthesis of chrysanthemic acid is not extensively documented in the reviewed literature, related strategies highlight the potential of nitroalkanes in constructing the characteristic cyclopropane ring of this important natural product. Chrysanthemic acid is the acidic component of pyrethrins, a class of natural insecticides.
A relevant synthetic approach involves the use of 2-metallo-2-nitropropanes as isopropylidene transfer reagents for the cyclopropanation of electrophilic alkenes rsc.org. This method has been successfully applied to the synthesis of trans-chrysanthemic acid. The reaction proceeds through the addition of the nitropropane derivative to an appropriate Michael acceptor, followed by an intramolecular displacement of the nitro group to form the cyclopropane ring.
Although this example does not use the dioxolane-containing compound, it underscores the utility of the nitropropyl unit in cyclopropane formation, suggesting a plausible, albeit underexplored, route to chrysanthemic acid derivatives utilizing this compound.
The structural motif of 2-(nitropropyl)-1,3-dioxolane has also been explored in the synthesis of pyrrolizidine (B1209537) and indolizidine alkaloids. These nitrogen-containing heterocyclic compounds are found in numerous natural products and often exhibit significant biological activity.
An approach to the synthesis of these alkaloid skeletons involves the reaction of cinnamaldehyde with 2-(3-nitropropyl)-1,3-dioxolane rsc.org. The strategy likely involves an initial Michael addition of the nitronate anion to the α,β-unsaturated aldehyde. The resulting adduct contains the necessary carbon framework and functionalities for subsequent intramolecular cyclization reactions. The nitro group can be reduced to an amine, which can then participate in cyclization with the deprotected aldehyde from the dioxolane moiety, ultimately leading to the formation of the bicyclic pyrrolizidine or indolizidine core. This approach highlights the versatility of the nitropropyl dioxolane synthon in the construction of N-heterocyclic systems.
Development of Novel Synthetic Strategies Employing this compound
The unique reactivity of this compound has spurred the development of novel synthetic strategies, particularly in the realm of domino and tandem reactions. These reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy.
One promising area is the use of nitroalkane acetals in organocatalytic domino Michael-aldol reactions. Chiral organocatalysts can mediate the enantioselective Michael addition of the nitronate anion to an α,β-unsaturated aldehyde, followed by an intramolecular aldol reaction of the resulting intermediate. This strategy allows for the rapid and stereocontrolled construction of complex cyclic systems.
Furthermore, the reductive cyclization of the nitro group offers a powerful method for the synthesis of nitrogen-containing heterocycles. By incorporating the nitropropyl dioxolane unit into a suitable precursor, subsequent reduction of the nitro group to an amine can trigger an intramolecular cyclization cascade, leading to the formation of various heterocyclic scaffolds.
Design and Synthesis of Derivatives for Specific Research Purposes
The core structure of this compound can be readily modified to create a diverse range of derivatives for specific research applications. These modifications can be targeted at either the nitropropyl chain or the dioxolane ring.
A notable example is the synthesis of 2-(2,2-dinitropropyl)-1,3-dioxolane. This is achieved by the reaction of this compound with sodium nitrite (B80452) and silver nitrate (B79036). The introduction of a second nitro group further enhances the electrophilicity of the α-carbon and modifies the electronic properties of the molecule, potentially leading to novel reactivity and applications.
The dioxolane ring itself can be derived from various diols, including chiral diols, which would impart chirality to the molecule. This would open up avenues for its use in asymmetric synthesis, where the chiral dioxolane could act as a chiral auxiliary, influencing the stereochemical outcome of subsequent reactions.
| Derivative Type | Potential Modification | Research Purpose |
| Nitropropyl Chain | Introduction of additional nitro groups (e.g., 2,2-dinitropropyl). | To alter electronic properties and explore new reactivity patterns. |
| Nitropropyl Chain | Variation of the alkyl chain length. | To access different ring sizes in cyclization reactions. |
| Dioxolane Ring | Use of chiral diols in the formation of the dioxolane. | To create chiral building blocks for asymmetric synthesis. |
| Dioxolane Ring | Incorporation of functionalized diols. | To introduce additional reactive handles into the molecule. |
Advanced Spectroscopic and Analytical Characterization in Research
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone for the structural and conformational analysis of 2-(2-nitropropyl)-1,3-dioxolane. Beyond basic proton (¹H) and carbon-¹³ (¹³C) NMR for initial identification, advanced NMR techniques provide deeper insights into the molecule's three-dimensional structure and dynamic behavior in solution.
Conformational studies of the 1,3-dioxolane (B20135) ring are of particular interest. This five-membered ring is known for its flexibility, existing in a dynamic equilibrium between various envelope and twist conformations. For substituted 1,3-dioxolanes, the nature and position of the substituents significantly influence the preferred conformation. In the case of this compound, the bulky 2-nitropropyl group at the C2 position plays a crucial role in dictating the ring's geometry.
Advanced NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine through-space proximities between protons, offering valuable clues about the relative orientation of the substituents and the conformation of the dioxolane ring. Furthermore, the analysis of vicinal proton-proton coupling constants (³JHH) can provide quantitative information on dihedral angles, which is essential for a detailed conformational description. For instance, the coupling constants between the protons on the dioxolane ring can help to distinguish between different puckering states.
The presence of a chiral center at the C2 position of the propyl chain in this compound can lead to diastereotopic protons in the adjacent methylene (B1212753) group of the dioxolane ring, resulting in complex splitting patterns in the ¹H NMR spectrum. High-resolution NMR is essential to resolve these complex multiplets and accurately determine the chemical shifts and coupling constants.
| NMR Technique | Application for this compound | Expected Insights |
| ¹H NMR | Basic structural confirmation, chemical shift analysis | Identification of all proton environments, integration for proton count. |
| ¹³C NMR | Carbon skeleton determination | Identification of all unique carbon atoms, including the quaternary carbon of the nitro group. |
| COSY | ¹H-¹H correlation | Establishing connectivity between adjacent protons. |
| HSQC/HMQC | ¹H-¹³C one-bond correlation | Assigning protons to their directly attached carbons. |
| HMBC | ¹H-¹³C long-range correlation | Establishing connectivity across multiple bonds, confirming the linkage of the nitropropyl group to the dioxolane ring. |
| NOESY | Through-space ¹H-¹H correlation | Determining the spatial proximity of protons to deduce the preferred conformation of the dioxolane ring and the orientation of the nitropropyl substituent. |
Mass Spectrometry (MS) for Elucidating Reaction Pathways and Product Confirmation
Mass spectrometry is a powerful tool for the molecular weight determination and structural elucidation of this compound. Electron Ionization (EI) and softer ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) can be utilized.
Under EI conditions, the molecular ion peak (M⁺) may be observed, although it can be weak for aliphatic nitro compounds due to facile fragmentation. The fragmentation pattern provides a fingerprint of the molecule. Key fragmentation pathways for this compound would likely involve:
Loss of the nitro group (NO₂): A characteristic loss of 46 Da.
Cleavage of the C-C bond between the dioxolane ring and the propyl chain.
Ring-opening fragmentation of the 1,3-dioxolane moiety. The fragmentation of dioxolanes often proceeds via α-cleavage, leading to characteristic fragment ions.
Rearrangement reactions followed by fragmentation.
High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition.
MS is also invaluable for monitoring the progress of the synthesis of this compound. By analyzing aliquots of the reaction mixture over time, it is possible to identify the starting materials, intermediates, the desired product, and any by-products. This real-time analysis allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
| Ionization Technique | Information Obtained | Relevance to this compound |
| Electron Ionization (EI) | Molecular ion (if stable), detailed fragmentation pattern | Structural elucidation through characteristic fragmentation of the nitro group and dioxolane ring. |
| Electrospray Ionization (ESI) | Pseudomolecular ions (e.g., [M+H]⁺, [M+Na]⁺) | Confirmation of molecular weight with minimal fragmentation, suitable for reaction monitoring. |
| High-Resolution MS (HRMS) | Exact mass measurement | Unambiguous determination of the elemental formula of the parent compound and its fragments. |
X-ray Crystallography for Definitive Determination of Absolute and Relative Stereochemistry of Derivatives
While obtaining suitable single crystals of this compound itself might be challenging, X-ray crystallography of its crystalline derivatives is the gold standard for the definitive determination of both relative and absolute stereochemistry.
For derivatives containing multiple chiral centers, X-ray diffraction analysis provides an unambiguous three-dimensional structure, revealing the precise spatial arrangement of all atoms in the crystal lattice. This is particularly important for establishing the stereochemical outcome of synthetic reactions.
In a related compound, 2-(2-nitrophenyl)-1,3-dioxan-5-ol, X-ray crystallography revealed a chair conformation for the six-membered dioxane ring with the substituents in equatorial positions to minimize steric hindrance. cdc.gov This suggests that the five-membered dioxolane ring in this compound would also adopt a conformation that minimizes steric interactions between the nitropropyl group and the ring.
| Crystallographic Parameter | Significance for Derivatives of this compound |
| Unit Cell Dimensions | Basic crystal lattice parameters. |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates | Precise location of each atom in the unit cell, defining bond lengths and angles. |
| Torsion Angles | Defines the conformation of the dioxolane ring and the orientation of substituents. |
| Absolute Structure Parameter (Flack Parameter) | Determination of the absolute configuration in chiral, non-centrosymmetric structures. |
Advanced Chromatographic Methodologies for Reaction Monitoring and Purity Assessment in Synthetic Sequences
Chromatographic techniques are essential for the purification, purity assessment, and analysis of this compound and its reaction mixtures.
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound. Due to the presence of the nitro group, UV detection is a suitable and sensitive method for this compound.
For the separation of potential stereoisomers of derivatives of this compound, chiral HPLC is the method of choice. By using a chiral stationary phase (CSP), it is possible to resolve enantiomers and diastereomers. The development of an effective HPLC method involves optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the isomers. Quantification of each stereoisomer can be performed by integrating the peak areas in the chromatogram.
Reversed-phase HPLC (RP-HPLC) is commonly used for purity assessment. A gradient elution method, where the mobile phase composition is changed over time, is often employed to separate the target compound from impurities with a wide range of polarities.
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is well-suited for the analysis of volatile organic compounds. This compound, being a relatively small molecule, is amenable to GC analysis. The choice of the stationary phase is critical for achieving good separation from by-products and starting materials.
GC coupled with a Flame Ionization Detector (FID) provides a robust method for quantitative analysis. For unambiguous identification of peaks in the chromatogram, GC coupled with Mass Spectrometry (GC-MS) is the preferred technique. The mass spectrum of each eluting component can be compared with spectral libraries or analyzed to elucidate its structure.
GC is particularly useful for monitoring reactions that produce volatile by-products or for assessing the purity of the final product with respect to volatile impurities.
| Chromatographic Method | Application | Detector | Key Parameters |
| HPLC (Reversed-Phase) | Purity assessment, reaction monitoring | UV, MS | Mobile phase composition, gradient profile, column type |
| HPLC (Chiral) | Separation and quantification of stereoisomers | UV, CD | Chiral stationary phase, mobile phase composition |
| GC | Analysis of volatile products and impurities | FID, MS | Column stationary phase, temperature program |
Spectrophotometric and Other Spectroscopic Techniques for Kinetic and Mechanistic Investigations
UV-Visible spectrophotometry can be employed for kinetic studies of reactions involving this compound, particularly if the reaction involves a change in the chromophoric system. The nitro group itself is a chromophore, and any reaction that alters its electronic environment will result in a change in the UV-Vis spectrum. By monitoring the change in absorbance at a specific wavelength over time, the reaction rate can be determined.
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. For this compound, characteristic strong absorption bands for the nitro group (typically around 1550 cm⁻¹ for the asymmetric stretch and 1350 cm⁻¹ for the symmetric stretch) and the C-O stretches of the dioxolane ring are expected. IR spectroscopy can be used to confirm the presence of these functional groups and to monitor reactions that involve their transformation.
By combining data from these various spectroscopic and analytical techniques, a comprehensive understanding of the chemical and physical properties of this compound can be achieved. This detailed characterization is fundamental for its application in further research and development.
Computational and Theoretical Chemistry Studies
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Currently, there are no specific QM or DFT studies reported in the literature for 2-(2-Nitropropyl)-1,3-dioxolane. Such studies would be invaluable for a comprehensive understanding of the molecule.
Electronic Structure Analysis and Bonding Characteristics
A detailed analysis of the electronic structure and bonding of this compound is not present in existing research. Hypothetically, DFT calculations could map the electron density distribution, identifying regions of high and low electron density. This would reveal the polarity of bonds, the influence of the electron-withdrawing nitro group on the dioxolane ring, and the nature of the covalent bonds within the molecule. Natural Bond Orbital (NBO) analysis, a common computational technique, could further quantify the interactions between different parts of the molecule, such as hyperconjugative effects between the dioxolane ring and the nitropropyl chain.
Prediction of Spectroscopic Parameters to Corroborate Experimental Data
While experimental spectroscopic data for this compound may exist in private databases, there are no published computational studies that predict its spectroscopic parameters. DFT calculations are frequently used to predict ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies. Comparing these predicted values with experimental spectra is a standard method for confirming molecular structure. For instance, in a study of 2-methoxy-1,3-dioxolane, DFT calculations were used to simulate NMR and IR spectra, which showed good agreement with experimental findings. nih.gov A similar approach for this compound would help assign its spectral peaks with confidence.
Molecular Modeling and Conformational Analysis of the Dioxolane Ring and Nitropropyl Chain
The 1,3-dioxolane (B20135) ring is known to adopt a non-planar, "envelope" or "twist" conformation. chemicalbook.com A detailed molecular modeling and conformational analysis of this compound, however, has not been performed. Such a study would involve mapping the potential energy surface of the molecule to identify the most stable conformations of both the dioxolane ring and the flexible nitropropyl side chain. The interplay of steric and electronic effects between the substituent and the ring would determine the preferred spatial arrangement of the molecule, which in turn governs its reactivity and physical properties. For example, conformational analysis of substituted cyclohexanes reveals the energetic penalties of certain spatial arrangements, like 1,3-diaxial interactions, which destabilize specific conformations. chemicalbook.com
Reaction Pathway Simulations and Transition State Identification for Key Transformations
There are no published reaction pathway simulations for key transformations involving this compound. Theoretical studies on related systems, such as the cycloaddition reactions of nitroalkenes, have utilized DFT to map reaction mechanisms and identify transition states. nih.govnih.gov A similar computational investigation for this compound could, for instance, model the hydrolysis of the dioxolane ring under acidic conditions or reactions involving the nitro group, such as the Nef reaction. researchgate.net These simulations would calculate the energy barriers (activation energies) for these transformations, providing a deeper understanding of the reaction kinetics and mechanism. nih.gov
Structure-Reactivity and Structure-Selectivity Relationship Investigations
Investigations into the structure-reactivity and structure-selectivity relationships of this compound are absent from the scientific literature. Such studies would computationally explore how modifications to the molecule's structure, for example, by adding other substituents, would affect its reactivity in various chemical transformations. This could involve calculating global and local reactivity descriptors derived from DFT, such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and Fukui functions, to predict the most likely sites for electrophilic or nucleophilic attack. nih.gov
In Silico Design of Novel Catalysts and Optimized Reaction Conditions
The in silico design of catalysts specifically for the synthesis or reactions of this compound has not been reported. The synthesis of 1,3-dioxolanes is often achieved by the acetalization of an aldehyde or ketone with ethylene (B1197577) glycol, a reaction that is typically catalyzed by an acid. chemicalbook.com Computational methods could be employed to design more efficient or selective catalysts for this process. nih.govtib.eu For instance, DFT could be used to model the interaction of different catalyst candidates with the reactants, helping to identify catalysts that lower the activation energy of the desired reaction pathway. Similarly, computational screening could help optimize reaction conditions like solvent and temperature for improved yield and selectivity. nih.gov
Future Research Directions and Emerging Trends
Development of More Efficient and Highly Selective Synthetic Routes to Nitropropyl-Dioxolane Derivatives
The classical synthesis of nitroalkanes often involves the displacement of alkyl halides with a nitrite (B80452) source, such as silver nitrite or sodium nitrite. wiley-vch.de While effective, these methods can suffer from the formation of alkyl nitrite byproducts and may require harsh conditions. wiley-vch.de Future research is focused on developing more advanced and eco-friendly synthetic protocols.
An emerging trend is the use of green reaction media to improve the synthesis of primary nitroalkanes. For instance, using polyethylene (B3416737) glycol (PEG 400) as a solvent for the reaction of primary alkyl halides with sodium nitrite allows for high chemoselectivity at room temperature, preserving other functional groups like esters and double bonds. wiley-vch.de Applying this methodology to the synthesis of 2-(2-nitropropyl)-1,3-dioxolane and its derivatives could offer a more sustainable and efficient route, avoiding hazardous organic solvents.
Furthermore, photoredox catalysis presents a modern approach for the anti-Markovnikov hydronitration of alkenes, providing access to terminal nitroalkanes. researchgate.net The development of similar light-mediated processes could enable the direct and highly regioselective synthesis of nitropropyl-dioxolane structures from corresponding alkenyl-dioxolane precursors, expanding the toolkit for their preparation under mild conditions.
Table 1: Potential Synthetic Strategies for Nitropropyl-Dioxolane Derivatives
| Synthetic Strategy | Precursors | Key Reagents/Catalysts | Potential Advantages |
|---|---|---|---|
| Green Halide Displacement | 2-(2-Halopropyl)-1,3-dioxolane | Sodium Nitrite, PEG 400 | High chemoselectivity, mild conditions, sustainable solvent. wiley-vch.de |
| Photoredox Hydronitration | 2-(Prop-1-en-2-yl)-1,3-dioxolane | Photoredox Catalyst, Light, Nitrogen Source | High regioselectivity, mild reaction conditions. researchgate.net |
| Asymmetric Henry Reaction | 2-(1,3-Dioxolan-2-yl)acetaldehyde, Nitroethane | Chiral Catalyst (e.g., Cu(I)-tetrahydrosalen complex) | Enantioselective synthesis of chiral derivatives. nih.gov |
Exploration of Novel Reactivity and Transformation Pathways for Enhanced Synthetic Utility
The synthetic power of this compound lies in the distinct reactivity of its two functional groups. The nitro group is strongly electron-withdrawing, making the α-proton acidic. researchgate.net Under basic conditions, this allows for the formation of a nitronate anion, a potent nucleophile for carbon-carbon bond formation through reactions like the Henry (nitroaldol) and Michael additions. researchgate.netresearchgate.net Future work will likely explore these reactions with a wider range of electrophiles to build molecular complexity.
Conversely, nitroalkanes can be induced to act as electrophiles. Activation with agents like polyphosphoric acid can generate phosphorylated nitronates, which react with nucleophiles. nih.gov This dual nucleophilic/electrophilic nature of the nitro group is a key area for future exploration, enabling the design of novel annulation and cyclization reactions to form complex heterocyclic structures. nih.govmdpi.com
The dioxolane moiety typically serves as a robust protecting group for a carbonyl function. However, its ring can be opened under specific conditions, revealing a reactive intermediate. Investigating selective ring-opening reactions of the dioxolane in the presence of the nitro group could unlock new transformation pathways, providing access to functionalized diols or other derivatives that would be difficult to synthesize otherwise.
Integration into Asymmetric Catalysis and Advanced Green Chemistry Methodologies
The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern pharmaceutical and materials science. nih.gov A major trend is the development of asymmetric catalytic systems to control stereochemistry. For nitropropyl-dioxolane derivatives, asymmetric catalysis offers a direct route to chiral building blocks. The asymmetric Henry reaction, for example, can be catalyzed by chiral copper complexes to produce β-nitro alcohols with high enantioselectivity. nih.gov Applying such catalysts to the reaction of a dioxolane-containing aldehyde with a nitroalkane could generate chiral nitropropyl-dioxolane derivatives.
Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, is another rapidly growing field that aligns with the principles of green chemistry. greyhoundchrom.com Bifunctional organocatalysts, such as those based on cinchona alkaloids, have been successfully used for the asymmetric synthesis of dioxolanes through formal [3+2] cycloadditions. nih.gov Developing organocatalytic methods for the synthesis and transformation of this compound would be a significant advance, offering operational simplicity and reduced toxicity compared to many metal-based catalysts. greyhoundchrom.com
The push for sustainability also involves replacing traditional volatile organic solvents. Methodologies that utilize water or polyethylene glycol as the reaction medium are becoming increasingly important. wiley-vch.dearkat-usa.org Research focused on adapting the synthesis and reactions of nitropropyl-dioxolane derivatives to these green solvent systems will be critical for developing environmentally benign industrial processes.
Computational Design and Prediction of New Applications and Reactivity
The integration of computational chemistry and machine learning is revolutionizing how chemical research is conducted. researchgate.net These tools can predict the reactivity of molecules, optimize reaction conditions, and screen for potential applications, thereby accelerating the discovery process.
For this compound, computational methods can be employed to:
Model Reaction Mechanisms: Elucidate the transition states and energy barriers for various synthetic transformations, providing insights to improve reaction yields and selectivity.
Predict Reactivity: Simulate the behavior of the molecule under different conditions to uncover novel, non-intuitive reaction pathways. mdpi.com
Optimize Conditions with Machine Learning: Use algorithms to explore the high-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst loading) to rapidly identify optimal conditions, saving time and resources. researchgate.net
Design New Applications: Perform virtual screening by docking the molecule and its potential derivatives against biological targets (e.g., enzyme active sites) to predict pharmacological activity, guiding the synthesis of new potential therapeutic agents.
This in silico approach allows researchers to prioritize the most promising experimental avenues, making the research and development process more efficient and targeted.
Expanding the Scope of Complex Molecule Synthesis and Methodological Innovation
Nitroalkanes are recognized as strategic building blocks for the synthesis of a wide array of important molecules, including natural products and pharmaceuticals. researchgate.netarkat-usa.org The nitro group is highly versatile, as it can be converted into other valuable functional groups, most notably amines (via reduction) or carbonyls (via the Nef reaction). researchgate.net
The compound this compound is a trifunctional synthon in disguise. The dioxolane protects a ketone, the nitro group can become an amine, and the nitronate anion can act as a nucleophile. This latent functionality makes it an ideal starting material for the synthesis of complex nitrogen-containing heterocycles, alkaloids, and amino-ketones. nih.govarkat-usa.org Future research will focus on demonstrating its utility in multi-step total synthesis campaigns. For example, a Henry reaction followed by reduction of the nitro group and deprotection of the dioxolane could provide a rapid entry into complex amino-polyol structures.
Methodological innovation will continue to be driven by the unique properties of the nitro group. Its ability to act as both an anion stabilizer and a leaving group has been exploited in tandem reactions, such as palladium-catalyzed double couplings. researchgate.net The development of new catalytic cycles and reaction cascades that leverage the unique combination of functionalities in this compound will expand the boundaries of synthetic chemistry.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2-(2-Nitropropyl)-1,3-dioxolane, and what mechanistic considerations govern these routes?
Answer:
The synthesis of this compound typically involves nitroalkylation of 1,3-dioxolane derivatives. A literature-based approach (e.g., acid-catalyzed acetal formation or microwave-assisted cyclization) is often used. For instance, microwave irradiation at 25°C for 2 hours has been shown to achieve high yields (92–98%) in analogous dioxolane derivatives by promoting efficient ring closure and minimizing side reactions . Mechanistically, the reaction proceeds via nucleophilic attack of the glycol oxygen on the nitropropyl electrophile, followed by acid-catalyzed cyclization. Optimization of temperature and catalyst (e.g., p-toluenesulfonic acid) is critical to suppress nitro group reduction or ring-opening side reactions.
Basic: How can researchers confirm the structural identity and purity of this compound using spectroscopic techniques?
Answer:
- NMR Spectroscopy : H NMR can identify the dioxolane ring protons (δ 4.8–5.2 ppm as doublets) and nitropropyl CH/CH groups (δ 1.2–2.5 ppm). C NMR distinguishes the acetal carbons (δ 95–105 ppm) and nitro-bearing carbons (δ 75–85 ppm) .
- IR Spectroscopy : Stretching vibrations for the nitro group (1520–1350 cm) and ether C-O bonds (1100–1050 cm) confirm functional groups.
- Chromatography : GC-MS or HPLC with UV detection (λ = 210–230 nm) assesses purity, with retention times compared to standards.
Advanced: What experimental design principles resolve contradictions in reaction yields during the scale-up of this compound synthesis?
Answer:
Discrepancies in yield often arise from inefficient heat/mass transfer or side reactions at larger scales. Strategies include:
- Microwave-Assisted Synthesis : Enhances reaction homogeneity and reduces thermal gradients, as demonstrated in the synthesis of gem-dichlorocyclopropane-dioxolane derivatives .
- Catalyst Screening : Transition-metal catalysts (e.g., ZnCl) or immobilized acids improve selectivity.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track nitropropyl intermediate formation and adjust reagent stoichiometry dynamically.
Advanced: How do molar ratios of reactants influence the polymerization of this compound-derived intermediates in solid-phase systems?
Answer:
In solid-phase polymerization (e.g., with glutaraldehyde and ethyl cellulose), the molar ratio of monomers directly affects molecular weight distribution and polymerization rate. For example:
- A 1:20 molar ratio of glutaraldehyde to ethyl cellulose optimizes polymerization, reducing unpolymerized hemoglobin to 9% .
- Excess dioxolane monomer can lead to branching, while insufficient amounts result in low molecular weight oligomers. Gel permeation chromatography (GPC) is essential for tracking molecular weight shifts.
Advanced: What role does solvent polarity play in the regioselectivity of reactions involving this compound as an intermediate?
Answer:
Solvent choice impacts nitro group reactivity and ring stability:
- Polar Aprotic Solvents (e.g., DMF, DMSO): Stabilize transition states in SN reactions, favoring nucleophilic substitution at the nitropropyl carbon.
- Non-Polar Solvents (e.g., toluene): Promote Friedel-Crafts alkylation or cycloaddition pathways due to reduced solvation of electrophilic intermediates.
Kinetic studies in THF (ε = 7.5) show a 20% increase in cyclization efficiency compared to dichloromethane (ε = 8.9) for analogous dioxolane systems .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., NO).
- Waste Management : Neutralize nitro-containing waste with reducing agents (e.g., FeSO) before disposal .
Advanced: How can computational modeling predict the stability and reactivity of this compound under varying pH conditions?
Answer:
- DFT Calculations : Predict protonation sites (e.g., nitro group vs. acetal oxygen) and hydrolysis pathways. At pH < 3, the dioxolane ring undergoes acid-catalyzed cleavage, while alkaline conditions (pH > 10) favor nitro group reduction.
- MD Simulations : Model solvation effects in aqueous/organic mixtures to guide solvent selection for synthetic steps .
Basic: What are the key applications of this compound in polymer chemistry and material science?
Answer:
- Solid Polymer Electrolytes : The dioxolane ring enhances lithium-ion mobility in battery electrolytes .
- Crosslinking Agents : Nitropropyl groups participate in radical-mediated polymerization, forming thermally stable networks .
Advanced: What analytical techniques identify degradation products of this compound under oxidative conditions?
Answer:
- LC-MS/MS : Detects nitro-to-carbonyl oxidation products (e.g., 2-(2-Oxopropyl)-1,3-dioxolane) via characteristic fragmentation patterns.
- ESR Spectroscopy : Captures radical intermediates formed during photodegradation .
Advanced: How does isotopic labeling (e.g., 15^{15}15N or 13^{13}13C) aid in mechanistic studies of this compound reactions?
Answer:
- N-Labeling : Traces nitro group participation in redox reactions using N NMR (δ 350–400 ppm) .
- C-Labeling : Maps carbon rearrangement pathways during ring-opening reactions via 2D NMR (HSQC, HMBC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
